2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide
Overview
Description
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as column chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce thiazole derivatives with altered functional groups .
Scientific Research Applications
2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with bacterial lipids, inhibiting their biosynthesis and leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-isopropylphenyl)-2-{[4-(3-methoxypropyl)-5-(2-methyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide: Studied for its potential antitumor activity.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2S/c1-18(2)20-13-15-21(16-14-20)28-19(3)36-30(32-28)33-29(34)24-17-26(23-10-6-8-12-27(23)35-4)31-25-11-7-5-9-22(24)25/h5-18H,1-4H3,(H,32,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXIHICLJXGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C5=CC=C(C=C5)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116969 | |
Record name | 2-(2-Methoxyphenyl)-N-[5-methyl-4-[4-(1-methylethyl)phenyl]-2-thiazolyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-51-3 | |
Record name | 2-(2-Methoxyphenyl)-N-[5-methyl-4-[4-(1-methylethyl)phenyl]-2-thiazolyl]-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438219-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)-N-[5-methyl-4-[4-(1-methylethyl)phenyl]-2-thiazolyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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